molecular formula C13H8Cl3NO4S B13856926 5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid

5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid

Katalognummer: B13856926
Molekulargewicht: 380.6 g/mol
InChI-Schlüssel: OQWDZCCPSBDNLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid is an organic compound with the molecular formula C13H8Cl3NO4S It is a derivative of benzoic acid, characterized by the presence of chloro and sulfonylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid typically involves the reaction of 5-chloro-2-aminobenzoic acid with 3,4-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chloro groups can enhance the compound’s binding affinity to its targets through hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2-[(2,4-dichlorophenyl)sulfonyl]benzoic acid
  • 3,5-Dichloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid
  • 5-Bromo-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid

Uniqueness

5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid is unique due to the specific arrangement of chloro and sulfonylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C13H8Cl3NO4S

Molekulargewicht

380.6 g/mol

IUPAC-Name

5-chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H8Cl3NO4S/c14-7-1-4-12(9(5-7)13(18)19)17-22(20,21)8-2-3-10(15)11(16)6-8/h1-6,17H,(H,18,19)

InChI-Schlüssel

OQWDZCCPSBDNLQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.